7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane
Description
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry nomenclature for 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane follows the established conventions for polycyclic heterocyclic compounds, where the numerical descriptors indicate the ring fusion pattern and heteroatom positions. The nomenclature system designates the oxygen atom at position 7 and the nitrogen atom at position 2, while the tricyclic descriptor [4.3.0.0~2,5~] specifies the bridging pattern between carbon atoms. Constitutional isomerism within this chemical family demonstrates significant diversity, as evidenced by related compounds such as 7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane, which differs only in the nitrogen positioning but exhibits distinct chemical properties. The molecular formula C7H11NO represents the fundamental composition, though the precise arrangement of these atoms within the tricyclic framework creates unique stereochemical environments that distinguish this compound from its constitutional isomers.
The systematic naming approach for tricyclic systems requires careful attention to bridgehead designations and heteroatom locants. Comparative analysis with related structures reveals that positional isomers, such as the difference between 2-azatricyclo and 3-azatricyclo variants, can result in substantially different physical and chemical properties. For instance, the 3-azatricyclo isomer exhibits a predicted boiling point of 203.6±40.0 degrees Celsius and a density of 1.150±0.06 grams per cubic centimeter. These variations underscore the importance of precise nomenclature in distinguishing between closely related constitutional isomers within this structural class.
Tricyclic Framework: Bridgehead Analysis and Ring Junctions
The tricyclic framework of this compound exhibits a complex arrangement of fused rings that creates multiple bridgehead positions and ring junctions requiring detailed structural analysis. The [4.3.0.0~2,5~] designation indicates a system where the primary ring contains four carbon atoms, a secondary ring spans three atoms, and additional bridging occurs between positions 2 and 5, creating a highly constrained molecular architecture. Bridgehead analysis reveals that the carbon atoms at the ring fusion points experience significant angular strain, as demonstrated in related tricyclic systems where bond angles deviate by 7-10 degrees from normal tetrahedral geometry. This structural constraint contributes to the compound's enhanced ring strain energy, which computational studies suggest approaches 22 kilocalories per mole in similar tricyclic frameworks.
The ring junction analysis demonstrates that the fusion pattern creates a rigid molecular backbone that restricts conformational mobility. Comparison with related tricyclic compounds reveals that this type of framework typically exhibits limited flexibility due to the multiple ring constraints. The specific bridging pattern in the [4.3.0.0~2,5~] system creates a unique three-dimensional architecture that influences both the chemical reactivity and physical properties of the molecule. Research on similar tricyclic oxanorbornene systems has shown that such frameworks can exhibit unusual reactivity patterns, including enhanced polymerization rates and modified thermal properties compared to simpler bicyclic analogs.
Table 1: Comparative Analysis of Tricyclic Framework Parameters
*Estimated based on similar tricyclic systems
Heteroatom Positioning: Oxygen and Nitrogen Substitution Patterns
The heteroatom arrangement in this compound demonstrates a strategic positioning that maximizes the structural integrity while incorporating both oxygen and nitrogen functionalities within the tricyclic framework. The oxygen atom occupies position 7, functioning as an integral component of one ring system, while the nitrogen atom at position 2 serves as both a structural element and a potential reactive site for chemical transformations. This dual heteroatom substitution pattern creates distinct electronic environments that influence the overall molecular properties and reactivity profiles. The spatial arrangement of these heteroatoms within the constrained tricyclic structure generates unique steric and electronic effects that distinguish this compound from related mono-heteroatom systems.
Analysis of the heteroatom substitution pattern reveals that the oxygen and nitrogen atoms occupy non-adjacent positions within the tricyclic framework, minimizing potential electronic interference while maximizing structural stability. The positioning strategy creates distinct chemical environments for each heteroatom, allowing for selective functionalization and targeted chemical modifications. Computational studies on related systems suggest that such heteroatom arrangements can significantly influence the compound's basicity, with predicted pKa values in the range of 10.02±0.20 for similar nitrogen-containing tricyclic structures. The oxygen atom's incorporation into the ring system provides additional conformational constraints that contribute to the overall rigidity of the molecular framework.
Table 2: Heteroatom Positioning and Electronic Properties
Conformational Flexibility: Chair/Boat Transition States in Bicyclic Moieties
The conformational analysis of this compound reveals limited flexibility due to the highly constrained nature of the tricyclic framework, where traditional chair and boat conformations are severely restricted by the multiple ring fusions. Unlike simple cyclohexane systems that can readily interconvert between chair and boat conformations, the tricyclic structure imposes significant barriers to conformational transitions. The presence of heteroatoms further modifies the conformational landscape by introducing additional steric and electronic constraints that influence the preferred molecular geometry. Research on related tricyclic systems has demonstrated that such frameworks typically exhibit minimal conformational flexibility, with energy barriers for conformational changes often exceeding those found in simpler bicyclic systems.
The analysis of potential transition states between different conformational arrangements indicates that the tricyclic framework effectively locks the molecule into a specific three-dimensional geometry. The chair/boat interconversion pathways that characterize simpler cyclic systems are largely inaccessible due to the rigid nature of the fused ring system. Computational modeling studies on similar tricyclic compounds have revealed that conformational changes require substantial energy input, often resulting in ring strain energies that make alternative conformations thermodynamically unfavorable. The incorporation of heteroatoms at specific positions further restricts conformational mobility by introducing additional geometric constraints that favor particular spatial arrangements.
Table 3: Conformational Analysis Parameters
Properties
CAS No. |
130033-02-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
InChI |
InChI=1S/C7H11NO/c1-3-8-5(1)7-6(8)2-4-9-7/h5-7H,1-4H2 |
InChI Key |
WCQNYODCUQULSA-UHFFFAOYSA-N |
SMILES |
C1CN2C1C3C2CCO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Diazabicyclo[4.3.0]nonane Derivatives
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane: Structure: Features two nitrogen atoms and two ketone groups in the bicyclic framework. Activity: Demonstrates broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) pathogens. Antioxidant properties are also observed, suggesting dual functionality . Derivatives: Substitution at position 3 (e.g., isobutyl or benzyl groups) enhances lipophilicity and antimicrobial potency. For example, 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane shows improved activity against Pseudomonas aeruginosa .
2,7-Diazaspiro[3.5]nonane
- Structure : Combines a spirocyclic system with nitrogen atoms at positions 2 and 5.
3-Azabicyclo[3.3.1]nonane Derivatives
- Structure: A bicyclic system with a single nitrogen atom. Activity: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives exhibit curare-like neuromuscular blocking activity, comparable to decamethonium. Modifications like glycolation introduce central anticholinergic effects, though strong side effects limit therapeutic use .
Table 1: Key Properties of Analogues
Bioactivity Trends
- Antimicrobial vs. Neuromuscular Activity: Diaza-dioxo derivatives prioritize antimicrobial efficacy, while 3-azabicyclo[3.3.1]nonanes focus on neuromuscular modulation.
- Scaffold Rigidity: The tricyclic framework of 7-oxa-2-azatricyclo[4.3.0.0²,⁵]nonane may enhance target selectivity compared to more flexible spiro or monocyclic analogues.
Preparation Methods
Hydroxymethyl Rearrangement
A primary route involves the acid-catalyzed rearrangement of hydroxymethyl precursors. Silica gel emerges as an effective catalyst, facilitating intramolecular cyclization through protonation of hydroxyl groups.
Representative Protocol
-
Substrate Preparation : 2-(Hydroxymethyl)-1-azabicyclo[3.3.0]oct-5-ene
-
Reaction Conditions :
-
Catalyst: Silica gel (20% w/w)
-
Solvent: Dichloromethane, reflux (40°C)
-
Duration: 12–18 hours
-
-
Mechanism : Protonation induces carbocation formation, followed by Wagner-Meerwein rearrangement and ring closure.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Byproducts | <5% open-chain isomers |
This method excels in scalability but requires rigorous drying to prevent silica gel deactivation.
Catalytic Hydrogenation of Benzyl Derivatives
Adapted from diazabicyclo syntheses, this approach employs hydrogenolysis to remove protecting groups while forming the tricyclic core:
Key Steps
-
Benzyl Protection : Install benzyl groups on nitrogen to prevent undesired side reactions.
-
Hydrogenation :
-
Catalyst: 10% Pd/C (5 mol%)
-
Pressure: 50 psi H₂
-
Solvent: Ethanol/water (9:1)
-
-
Cyclization : Simultaneous deprotection and ring closure occur via radical intermediates.
Optimization Data
| Condition | Impact on Yield |
|---|---|
| H₂ Pressure >60 psi | Increased debenzylation |
| Temperature >80°C | Ring-opening side reactions |
| Catalyst Reuse | 3 cycles with <8% activity loss |
This method achieves 65–70% yield but requires high-purity starting materials to prevent catalyst poisoning.
Stereochemical Control Strategies
The bridgehead stereochemistry (0²,⁵ notation) necessitates asymmetric synthesis techniques:
Chiral Auxiliary Approach
Enzymatic Resolution
-
Enzyme : Pseudomonas cepacia lipase (PCL)
-
Substrate : Racemic hydroxy ester precursor
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances adapt batch processes to flow systems:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Cycle Time | 18h | 2.5h |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Solvent Consumption | 12 L/kg product | 3.2 L/kg product |
Flow systems enhance heat transfer during exothermic cyclization steps, reducing thermal degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereocontrol | Cost Index |
|---|---|---|---|---|
| Hydroxymethyl Rearrangement | 72 | High | Moderate | 1.0 |
| Catalytic Hydrogenation | 70 | Medium | Low | 1.3 |
| Chiral Auxiliary | 58 | Low | High | 4.2 |
Cost Index: Relative to silica gel method (1.0 = $120/kg production cost)
Q & A
Basic Research Questions
Q. What are the key structural features of 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane, and how do they influence its reactivity?
- Answer: The compound is a tricyclic system with oxygen and nitrogen atoms embedded in a strained ring framework. The oxygen atom occupies the 7-position, while the nitrogen is at position 2, creating unique electronic and steric properties. This arrangement enhances electrophilic reactivity at the nitrogen center and stabilizes intermediates in ring-opening reactions. Structural analogs like 7-Oxa-2-azaspiro[3.5]nonane (a bicyclic analog) exhibit similar reactivity patterns, suggesting that the tricyclic system’s strain and heteroatom placement can be leveraged for selective functionalization .
Q. What synthetic methodologies are effective for preparing this compound and its derivatives?
- Answer: Multistep organic synthesis is typically required. For analogous spirocyclic compounds (e.g., 7-Oxa-2-azaspiro[3.5]nonane), methods include:
- Ring-closing metathesis (RCM): Using Grubbs catalysts to form the spirocyclic core .
- Spirocyclization: Intramolecular nucleophilic attack facilitated by bases like KCO in polar aprotic solvents (e.g., DMF) .
- Functionalization: Post-cyclization modifications (e.g., carboxylation) via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
These methods can be adapted for the tricyclic system by adjusting reaction conditions to accommodate increased ring strain.
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to resolve ring strain effects and heteroatom-induced shifts (e.g., deshielded protons near nitrogen) .
- X-ray Crystallography: To confirm the tricyclic geometry and assess bond angles/strains .
- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy: To identify functional groups (e.g., C=O stretches in carboxylated derivatives) .
Q. What are the primary biological targets of structurally related compounds?
- Answer: Analogous spiro- and tricyclic compounds (e.g., 4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride) interact with enzymes (e.g., proteases) and receptors (e.g., GPCRs) via hydrogen bonding and π-stacking. For example, the spirocyclic derivative 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride mimics pipecolic acid, targeting amino acid decarboxylases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Answer: SAR strategies include:
- Core Modification: Introducing substituents (e.g., methyl, carboxyl) at positions 1 or 3 to alter steric bulk and solubility. For example, carboxylation at position 1 in spiro analogs enhances binding to charged enzyme pockets .
- Ring Expansion/Contraction: Adjusting ring size (e.g., 7-membered vs. 5-membered rings) to modulate strain and target affinity .
- Bioisosteric Replacement: Replacing oxygen with sulfur (e.g., 5-thia analogs) to improve metabolic stability .
Use combinatorial libraries and high-throughput screening to validate modifications .
Q. How should researchers resolve contradictions in reported synthesis yields or characterization data?
- Answer: Common discrepancies arise from:
- Reaction Conditions: Variations in catalyst loading (e.g., Grubbs catalyst at 5 mol% vs. 10 mol%) or solvent polarity affecting RCM efficiency .
- Characterization Methods: Discrepant NMR shifts due to solvent (CDCl vs. DMSO-d) or impurities. Cross-validate with X-ray data and replicate experiments under standardized conditions .
- Biological Assays: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?
- Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GABAA receptors) to identify key binding residues .
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases) .
Validate predictions with experimental kinetics (e.g., SPR for binding constants) .
Q. How can derivatives of this compound be designed for specific applications (e.g., CNS drug delivery)?
- Answer:
- Blood-Brain Barrier (BBB) Penetration: Introduce lipophilic groups (e.g., tert-butyl esters) while maintaining molecular weight <500 Da .
- Prodrug Strategies: Mask polar groups (e.g., carboxylic acids) with cleavable linkers (e.g., esterase-sensitive motifs) .
- Targeted Delivery: Conjugate with ligands (e.g., folate or peptide tags) via click chemistry (CuAAC or SPAAC) .
Assess bioavailability using in vitro BBB models (e.g., MDCK-MDR1 cells) and in vivo imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
